Lipophilicity Profiling: XLogP3 Comparison Against Benzenesulfonyl Analog
The target compound exhibits an XLogP3 of 3.2, which falls within the optimal range for CNS drug candidates (typically XLogP 2–4) and indicates moderate lipophilicity favorable for passive membrane permeability [1]. In contrast, the closely related benzenesulfonyl analog 2-(benzenesulfonyl)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide (MW 391.4) lacks the methyl substituent on the sulfone, which reduces its computed logP to an estimated range of 2.5–2.8 based on class-level SAR trends for benzimidazole sulfones [2]. The difference of ΔXLogP ≈ 0.4–0.7 suggests the target compound would display higher partitioning into lipid bilayers, potentially impacting bioavailability and tissue distribution.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 2-(Benzenesulfonyl)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide: XLogP3 estimated 2.5–2.8 (class-level SAR extrapolation) |
| Quantified Difference | ΔXLogP3 ≈ 0.4–0.7 (target more lipophilic) |
| Conditions | XLogP3 algorithm (PubChem/ChemSpider); comparator value not experimentally determined but inferred from structural modifications |
Why This Matters
Lipophilicity differences of this magnitude can significantly influence oral absorption and blood-brain barrier penetration, making the target compound potentially more suitable for CNS-oriented applications than its less lipophilic benzenesulfonyl counterpart.
- [1] Kuujia.com. N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-(4-methanesulfonylphenyl)acetamide – Chemical and Physical Properties. https://www.kuujia.com/cas-941971-51-3.html (accessed 2025). View Source
- [2] Tahlan S, Kumar S, Narasimhan B. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. BMC Chemistry. 2019;13(1):101. doi:10.1186/s13065-019-0625-4. View Source
